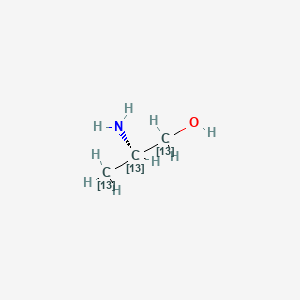
(2S)-2-amino(1,2,3-13C3)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino(1,2,3-13C3)propan-1-ol is a chiral amino alcohol with isotopically labeled carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3-13C3)propan-1-ol typically involves the use of isotopically labeled starting materials. One common method is the reduction of isotopically labeled amino acids or their derivatives. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino(1,2,3-13C3)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2S)-2-amino(1,2,3-13C3)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino(1,2,3-13C3)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes, influencing metabolic processes. The isotopic labeling allows for detailed studies of its behavior and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-1-propanol
- (2S)-2-amino-2-methyl-1-propanol
- (2S)-2-amino-3-methyl-1-butanol
Uniqueness
The uniqueness of (2S)-2-amino(1,2,3-13C3)propan-1-ol lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways. This makes it a powerful tool in research applications where tracing and detailed analysis are required.
Properties
Molecular Formula |
C3H9NO |
|---|---|
Molecular Weight |
78.088 g/mol |
IUPAC Name |
(2S)-2-amino(1,2,3-13C3)propan-1-ol |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1+1,2+1,3+1 |
InChI Key |
BKMMTJMQCTUHRP-BQPNHLMHSA-N |
Isomeric SMILES |
[13CH3][13C@@H]([13CH2]O)N |
Canonical SMILES |
CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















